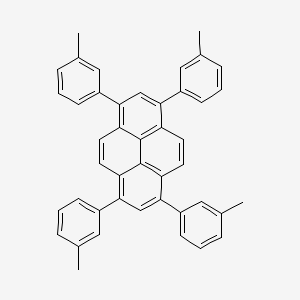

1,3,6,8-Tetrakis(3-methylphenyl)pyrene

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their extended π-electron systems endow them with unique electronic and optical properties, making them fundamental components in the development of advanced materials. kent.ac.uk PAHs are formed from the incomplete combustion of organic materials and are found in fossil fuels. wikipedia.orgacs.org In materials science, the inherent properties of PAHs, such as high charge carrier mobility and strong fluorescence, are harnessed for applications in organic electronics. uky.eduresearchgate.net The ability to chemically modify the periphery of the PAH core allows for the fine-tuning of their electronic characteristics, solubility, and solid-state packing, which is crucial for their integration into functional devices. researchgate.net

The Pyrene (B120774) Core as a Versatile π-Conjugated Building Block

Pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings, is a particularly attractive building block in the design of new organic semiconductor materials. uky.educore.ac.uk Its unique photophysical properties, including a high fluorescence quantum yield and the formation of excimers, have made it a subject of intense research. core.ac.uk The pyrene core's high chemical stability and charge-carrier mobility make it a prime candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. uky.educore.ac.uk Furthermore, the pyrene structure can be systematically functionalized at its 1, 3, 6, and 8 positions, allowing for the creation of a wide array of derivatives with tailored properties. uky.edumdpi.com

Overview of 1,3,6,8-Tetrasubstituted Pyrene Derivatives in Academic Inquiry

The 1,3,6,8-tetrasubstituted pyrene derivatives represent a significant class of materials within the broader family of pyrene-based compounds. nih.gov This specific substitution pattern allows for the creation of star-shaped molecules, which can prevent the close packing that often leads to detrimental excimer formation and fluorescence quenching in the solid state. core.ac.uknih.gov Researchers have synthesized a variety of these derivatives by introducing different aryl groups at these four positions. rsc.orgcore.ac.uk These modifications have a profound impact on the resulting material's solubility, thermal stability, and, most importantly, its electronic and photophysical properties. core.ac.ukrsc.org Studies have shown that by carefully selecting the substituents, it is possible to tune the emission color from deep blue to other regions of the visible spectrum. nih.govrsc.org

Research Focus on 1,3,6,8-Tetrakis(3-methylphenyl)pyrene and Related Tetraarylpyrenes

Research on this series has involved comprehensive characterization of their absorption, emission, and emission lifetimes in solution. rsc.orgkaust.edu.sa Furthermore, their fluorescence quantum yields in thin films and the crystalline state, as well as their electrochemical properties, have been determined. rsc.org These experimental investigations are often complemented by quantum-chemical calculations to provide a deeper understanding of the structure-property relationships. rsc.orgkaust.edu.sa

For instance, in a study focusing on a series of tetraarylpyrenes, several compounds were identified as highly suitable for OLED applications. rsc.orgkaust.edu.saaub.edu.lb Unoptimized single-layer OLED devices fabricated with some of these materials exhibited blue electroluminescence with impressively low turn-on voltages and high maximum luminances. rsc.orgaub.edu.lb For example, one derivative demonstrated a turn-on voltage of 2.8 V and a maximum luminance of 13,542 cd m⁻² at 8.2 V. rsc.orgaub.edu.lb

The synthesis of these tetraarylpyrenes is typically achieved through Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. core.ac.ukresearchgate.net This synthetic route allows for the introduction of a wide variety of aryl groups onto the pyrene core, starting from 1,3,6,8-tetrabromopyrene (B107014). nih.gov

The photophysical properties of these compounds are of particular interest. The introduction of bulky aryl groups at the 1, 3, 6, and 8 positions effectively prevents the pyrene cores from interacting closely, thus suppressing excimer formation and leading to efficient blue emission in the solid state. core.ac.uk

Table 1: Photophysical Properties of Selected Tetraarylpyrenes in Dichloromethane Solution

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| 1,3,6,8-Tetraphenylpyrene (B79053) | 396 | 432 | 0.99 |

| 1,3,6,8-Tetrakis(4-methylphenyl)pyrene | 398 | 434 | 0.98 |

| This compound | 397 | 433 | 0.97 |

| 1,3,6,8-Tetrakis(4-methoxyphenyl)pyrene | 404 | 439 | 0.95 |

Data compiled from various research articles on tetraarylpyrenes.

Table 2: Electroluminescent Performance of an Unoptimized Single-Layer OLED Device with a Tetraarylpyrene Emitter

| Parameter | Value |

| Emitter Compound | A Tetraarylpyrene derivative |

| Turn-on Voltage | 2.8 V |

| Maximum Luminance | 13,542 cd m⁻² (at 8.2 V) |

| Electroluminescence Color | Blue |

Performance data for a representative tetraarylpyrene derivative. rsc.orgaub.edu.lb

Structure

2D Structure

3D Structure

Properties

CAS No. |

870133-71-4 |

|---|---|

Molecular Formula |

C44H34 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

1,3,6,8-tetrakis(3-methylphenyl)pyrene |

InChI |

InChI=1S/C44H34/c1-27-9-5-13-31(21-27)39-25-40(32-14-6-10-28(2)22-32)36-19-20-38-42(34-16-8-12-30(4)24-34)26-41(33-15-7-11-29(3)23-33)37-18-17-35(39)43(36)44(37)38/h5-26H,1-4H3 |

InChI Key |

GDLICMRXROWGNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Functionalization at the 1,3,6,8-Positions of the Pyrene (B120774) Core

The 1,3,6,8-positions of the pyrene molecule are the most electron-rich and, therefore, the most reactive sites for electrophilic aromatic substitution. rsc.orgresearchgate.net This inherent reactivity guides the strategic functionalization to achieve tetrasubstituted pyrene derivatives.

Electrophilic Aromatic Substitution Reactions

Direct electrophilic aromatic substitution is a primary method for introducing functional groups onto the pyrene core. rsc.org Halogenation, specifically bromination, is a crucial initial step to produce a key precursor for further derivatization.

The synthesis of 1,3,6,8-tetrabromopyrene (B107014) is a classic example of electrophilic aromatic substitution on the pyrene core. The reaction involves treating pyrene with an excess of a brominating agent, such as elemental bromine, in a suitable solvent like nitrobenzene. nih.govchemicalbook.comchemicalbook.com The high reactivity of the 1,3,6,8-positions leads to the preferential formation of the tetrabrominated product. rsc.org However, controlling the reaction to achieve exclusively tetrasubstitution can be challenging, as over-bromination can lead to the formation of pentabromo derivatives, and incomplete reactions can result in a mixture of mono-, di-, and tri-brominated isomers. rsc.org Therefore, careful control of reaction conditions such as temperature and reaction time is essential to maximize the yield of the desired 1,3,6,8-tetrabromopyrene. nih.gov

Table 1: Conditions for Electrophilic Bromination of Pyrene

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromine | Nitrobenzene | 120 | 12 | 96 | chemicalbook.comchemicalbook.com |

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to synthesize tetraarylpyrenes from halogenated precursors.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of 1,3,6,8-tetraarylpyrenes. researchgate.netkashanu.ac.irmdpi.comdicp.ac.cn This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide. kashanu.ac.ir In the context of synthesizing 1,3,6,8-Tetrakis(3-methylphenyl)pyrene, the key precursor, 1,3,6,8-tetrabromopyrene, is reacted with 3-methylphenylboronic acid.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of toluene (B28343) and water or dioxane and water. nih.gov The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. The Suzuki-Miyaura reaction is highly tolerant of various functional groups, making it an ideal method for synthesizing complex aryl-substituted pyrenes.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent |

|---|

The Sonogashira coupling reaction provides a powerful method for the introduction of alkynyl substituents at the 1,3,6,8-positions of the pyrene core. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com

Starting from 1,3,6,8-tetrabromopyrene, the Sonogashira coupling with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine), would yield 1,3,6,8-tetrakis(phenylethynyl)pyrene. This methodology allows for the construction of extended π-conjugated systems based on the pyrene core. The reaction is typically carried out under mild, anhydrous, and anaerobic conditions to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orgorganic-chemistry.org

Regioselective Synthesis and Control of Isomeric Products

The synthesis of specifically substituted pyrene derivatives hinges on the ability to control the regioselectivity of the reactions. The electronic structure of the pyrene nucleus inherently directs electrophilic attack to the 1,3,6,8-positions. rsc.orgresearchgate.net This makes the synthesis of 1,3,6,8-tetrasubstituted pyrenes relatively straightforward compared to other substitution patterns. mdpi.com

However, achieving regioselectivity for mono-, di-, or tri-substituted products via direct electrophilic substitution is challenging, often resulting in a statistical mixture of isomers that are difficult to separate. rsc.org Therefore, for the synthesis of asymmetrically substituted or less thermodynamically favored isomers, indirect methods or the use of directing groups are often necessary. nih.govacs.orgmdpi.com For the specific case of 1,3,6,8-tetrasubstituted pyrenes, the inherent reactivity of the pyrene core provides a high degree of regioselectivity, making it the most accessible substitution pattern for tetra-functionalization. mdpi.com The challenge then lies in ensuring the reaction goes to completion to avoid a mixture of partially substituted products.

Development of Key Precursors and Building Blocks for Molecular Architecture

The construction of complex molecular architectures based on the pyrene core relies on the development of versatile and readily accessible precursors. The most crucial building block for the synthesis of this compound and other tetra-substituted derivatives is 1,3,6,8-tetrabromopyrene. nih.govchemicalbook.comchemicalbook.comguidechem.com

The synthesis of 1,3,6,8-tetrabromopyrene is achieved through the direct bromination of pyrene. nih.gov This precursor is highly valuable as the bromine atoms can be readily substituted with a wide variety of functional groups using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. mdpi.com This allows for the introduction of aryl, alkynyl, and other moieties, enabling the construction of a diverse range of pyrene-based materials with tailored properties. The development of efficient and high-yielding syntheses for 1,3,6,8-tetrabromopyrene has been a critical enabler for the advancement of pyrene chemistry and its application in materials science. nih.gov Furthermore, the synthesis of dibromopyrenes, such as 1,3-dibromopyrene, serves as a precursor for long-axially symmetric pyrene derivatives, expanding the design possibilities for pyrene-based molecules. nih.gov

Advanced Photophysical Phenomena and Spectroscopic Characterization

Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

The electronic absorption spectra of 1,3,6,8-tetraarylpyrenes are characterized by intense π-π* transitions. The substitution of aryl groups at the 1,3,6,8-positions of the pyrene (B120774) core significantly influences the electronic structure and, consequently, the absorption properties. This is due to the extension of the π-conjugated system, which generally leads to a bathochromic (red) shift in the absorption maxima compared to the parent pyrene molecule.

For instance, studies on various 1,3,6,8-tetraarylpyrenes show absorption maxima in the range of 350–400 nm. core.ac.uk The position of these bands is sensitive to the nature of the substituents on the peripheral phenyl rings. Electron-donating or electron-withdrawing groups on the aryl substituents can further modulate the energy of the electronic transitions. The extended conjugation between the pyrene core and the aryl groups lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy light.

Table 1: Absorption Maxima of Selected 1,3,6,8-Tetraarylpyrene Derivatives in Dichloromethane

| Compound | Absorption Maximum (λ_max) [nm] |

| 1,3,6,8-tetrakis(7-tert-butylpyren-1-yl)pyrene | 396 |

| 1,3,6,8-tetrakis[9,9-bis(3-methylbutyl)-9H-fluoren-2-yl]pyrene | 395 |

| 1,3,6,8-tetrakis(4-methoxyphenyl)pyrene | 393 |

This table presents data for illustrative compounds to highlight the effect of aryl substitution on the absorption properties. Data sourced from core.ac.uk.

Fluorescence Emission Spectroscopy: Excited-State Dynamics and Wavelength Modulation

1,3,6,8-Tetraarylpyrenes are known for their strong fluorescence emission, typically in the blue region of the visible spectrum. The emission properties are intrinsically linked to the excited-state dynamics and can be modulated by the substitution pattern on the pyrene core and the surrounding aryl groups.

Upon photoexcitation, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via radiative decay, resulting in the emission of a photon (fluorescence). The wavelength of the emitted light is dependent on the energy difference between the excited and ground states. For many 1,3,6,8-tetraarylpyrenes, the fluorescence emission is characterized by a well-defined vibronic structure in solution, indicative of emission from a locally excited state.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. 1,3,6,8-Tetraarylpyrenes generally exhibit high fluorescence quantum yields in solution, often approaching unity. core.ac.uk This high efficiency is attributed to the rigid and planar structure of the pyrene core, which minimizes non-radiative decay pathways.

In the solid state, the fluorescence quantum yield can be significantly influenced by intermolecular interactions. Close packing of the pyrene cores can lead to aggregation-caused quenching (ACQ), which reduces the fluorescence quantum yield. However, the bulky aryl substituents at the 1,3,6,8-positions can sterically hinder close π-π stacking, thereby preserving high fluorescence quantum yields even in the solid state. core.ac.uk The nature of the substituent can play a crucial role; for example, 1,3,6,8-tetraethylpyrene has been shown to have a high solid-state fluorescence quantum yield of 0.88. researchgate.net

Table 2: Fluorescence Quantum Yields of Selected 1,3,6,8-Tetrasubstituted Pyrenes

| Compound | Solvent/State | Fluorescence Quantum Yield (Φ_F) |

| 1,3,6,8-tetrakis(7-tert-butylpyren-1-yl)pyrene | Dichloromethane | 0.99 |

| 1,3,6,8-tetrakis[9,9-bis(3-methylbutyl)-9H-fluoren-2-yl]pyrene | Dichloromethane | 0.85 |

| 1,3,6,8-tetraethylpyrene | Solid State | 0.88 |

This table provides examples of fluorescence quantum yields for different tetra-substituted pyrenes. Data sourced from core.ac.ukresearchgate.net.

Fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. For many pyrene derivatives, the fluorescence lifetimes are typically in the nanosecond range. The decay kinetics are often mono-exponential in dilute solutions, indicating a single emissive species.

The fluorescence lifetime is an intrinsic property of a fluorophore and can be influenced by its environment. Quenching processes, such as interactions with other molecules or the presence of heavy atoms, can shorten the fluorescence lifetime.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the context of fluorescence, it is the shift in the emission wavelength in response to the polarity of the solvent. While the parent pyrene molecule is known for its sensitivity to solvent polarity, particularly in its vibronic band intensities, some tetra-arylpyrene derivatives may exhibit less pronounced solvatochromism, especially if the excited state has a similar polarity to the ground state. However, the introduction of polar substituents on the aryl rings can induce a greater degree of solvatochromism.

Fluorescence anisotropy is a technique used to measure the rotational motion of fluorescent molecules. By exciting a sample with polarized light and measuring the polarization of the emitted light, information about the size and shape of the molecule, as well as the viscosity of the local environment, can be obtained. For large, relatively rigid molecules like 1,3,6,8-tetraarylpyrenes, fluorescence anisotropy measurements can provide insights into their hydrodynamic properties and any potential aggregation in solution.

Excimer Formation and Its Influence on Luminescence Properties

An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same species. Excimer formation is a well-known phenomenon for pyrene and its derivatives. It is characterized by a broad, structureless, and red-shifted emission band compared to the monomer emission.

Understanding Excimer-Based Electroluminescence

An excimer is an "excited-state dimer" that forms when an excited-state molecule interacts with a ground-state molecule of the same species. nih.gov This interaction is transient and leads to a new, lower-energy excited state that is dissociative in the ground state. The emission from this excimer state is characteristically broad, unstructured, and red-shifted compared to the emission of the individual molecule, or monomer. nih.gov

In the context of organic light-emitting diodes (OLEDs), excimer formation is often considered detrimental as it can lead to lower efficiency and color instability. However, for certain pyrene-based chromophores, excimer emission can be harnessed to achieve efficient electroluminescence (EL). A notable example is 1,3,6,8-tetrakis(3,5-dimethylphenyl)pyrene (TDMPPy), a compound structurally similar to 1,3,6,8-Tetrakis(3-methylphenyl)pyrene. TDMPPy is prone to excimer formation, which results in a significant red-shift (bathochromic shift) of 84 nm in the photoluminescence spectrum of its solid film. researchgate.net This efficient excimer emission has been successfully utilized in non-doped OLEDs, achieving a maximum luminance of 26,670 cd/m² and a current efficiency as high as 10.8 cd/A. researchgate.net

The electroluminescence in such devices originates from the pyrene excimers, demonstrating that what is often a quenching pathway can be a productive radiative pathway in well-designed molecular systems. researchgate.net The formation of the excimer is facilitated by the close proximity of pyrene moieties in the solid state, a condition that is prevalent in the active layers of OLEDs.

Strategies for Controlling Excimer Emission in Pyrene Systems

Controlling excimer emission is crucial for tuning the optoelectronic properties of pyrene-based materials. The extent of excimer formation is highly dependent on the molecular structure, intermolecular interactions, and the local environment. nih.gov Several strategies have been developed to modulate excimer emission in pyrene systems.

One primary strategy involves the introduction of bulky substituents onto the pyrene core. These substituents can induce steric hindrance, which in turn controls the intermolecular packing and the distance between adjacent pyrene units. nih.gov By carefully designing the size and position of these substituents, it is possible to either promote or suppress excimer formation. For instance, in a study of pyrene-substituted ethenes, it was found that π–π intermolecular interactions, along with multiple C–H⋯π hydrogen bonds, effectively restricted intramolecular rotations. This rigidity locked the molecules in a conformation favorable for strong excimer emission in the solid state, leading to high fluorescence quantum yields. rsc.org

Another approach is to modify the electronic properties of the pyrene core through the attachment of different functional groups. This can alter the energy levels of the monomer and excimer states, thereby influencing the emission color and efficiency. For example, the introduction of triphenylamine (B166846) moieties functionalized with pyrene has been shown to yield materials that emit strong green light with high fluorescence yields by suppressing the formation of the excimer from the pyrene unit. researchgate.net

Furthermore, the polymer matrix can be used to control excimer formation. Incorporating pyrene units into a polymer backbone can enforce a certain separation between the chromophores, thus limiting intermolecular excimer formation. However, intramolecular excimer formation can still occur if the polymer chain is flexible enough to allow two pyrene units to come into close proximity. nih.gov

| Strategy | Mechanism | Outcome |

| Introduction of Bulky Substituents | Steric hindrance controls intermolecular packing and distance between pyrene units. | Promotion or suppression of excimer formation, tuning of emission properties. |

| Modification of Electronic Properties | Attachment of functional groups alters the energy levels of monomer and excimer states. | Control over emission color and efficiency. |

| Polymer Matrix Incorporation | Enforces separation between chromophores, limiting intermolecular excimer formation. | Control over the type (intermolecular vs. intramolecular) and extent of excimer formation. |

Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) Phenomena

The luminescence of many organic chromophores is often quenched in the solid state or at high concentrations, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org This is typically due to the formation of non-emissive aggregates and excimers. Pyrene itself is a classic example of an ACQ chromophore. rsc.org

In contrast, some molecules exhibit the opposite behavior, where aggregation leads to enhanced fluorescence. This phenomenon is termed aggregation-induced emission (AIE). rsc.org The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. rsc.org In solution, these motions provide non-radiative decay pathways for the excited state, leading to weak emission. In the solid state, the molecules are packed in a way that restricts these motions, thus closing the non-radiative channels and forcing the excited state to decay radiatively, resulting in strong fluorescence. rsc.org

For pyrene systems, the transition from ACQ to AIE behavior can be achieved through chemical modification. By introducing AIE-active units, such as tetraphenylethene, to the pyrene core, it is possible to convert the ACQ-prone pyrene into a luminogen with AIE characteristics. rsc.org Another strategy is the introduction of bulky substituents that induce significant steric hindrance. This can prevent the close π-π stacking that often leads to ACQ, while simultaneously restricting intramolecular motions to promote AIE. nih.gov

The interplay between AIE and ACQ in pyrene derivatives is a subject of ongoing research, with the ultimate goal of designing materials with high solid-state luminescence efficiency for various applications.

Investigations into Room Temperature Phosphorescence (RTP)

Phosphorescence is the emission of light from a triplet excited state. Due to the spin-forbidden nature of the transition from the triplet state to the singlet ground state, phosphorescence lifetimes are typically much longer than fluorescence lifetimes. For most organic molecules, phosphorescence is only observed at very low temperatures (e.g., 77 K) because at room temperature, non-radiative decay processes from the long-lived triplet state are highly efficient.

However, there is a growing interest in developing purely organic materials that exhibit room temperature phosphorescence (RTP). rsc.orgrsc.org The key to achieving RTP is to effectively suppress non-radiative decay from the triplet state. This can be accomplished through several strategies:

Enhancing Intersystem Crossing (ISC): The transition from the singlet excited state to the triplet excited state (ISC) must be efficient. This can be promoted by incorporating heavy atoms or specific functional groups like carbonyls that enhance spin-orbit coupling. researchgate.net

Rigidifying the Molecular Environment: Suppressing molecular motions that lead to non-radiative decay is crucial. This can be achieved by embedding the phosphorescent molecule in a rigid matrix, such as a polymer or a crystal lattice. frontiersin.org

Suppressing Quenching by Oxygen: The triplet state is highly susceptible to quenching by molecular oxygen. Therefore, RTP is often observed in deoxygenated environments or in solid-state matrices that limit oxygen diffusion. nih.gov

Electronic Structure, Charge Transport Mechanisms, and Computational Insights

Computational Chemistry for Electronic Structure Elucidation

Computational studies, particularly those employing quantum-chemical methods, are indispensable for understanding the geometric and electronic properties of complex aromatic systems like 1,3,6,8-tetrakis(3-methylphenyl)pyrene.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of pyrene (B120774) derivatives. scirp.orgnih.gov Theoretical studies on methyl-substituted 1,3,6,8-tetraphenylpyrenes have demonstrated that the position of the methyl substituent on the peripheral phenyl rings significantly influences the molecule's optoelectronic properties. researchgate.net DFT calculations can accurately predict ground and excited state geometries, providing insights into how the substitution pattern affects the planarity of the pyrene core and the dihedral angles of the phenyl substituents. researchgate.net These geometric parameters are crucial as they dictate the extent of π-conjugation and, consequently, the electronic and photophysical behavior of the molecule. For instance, calculations have shown that steric hindrance between the phenyl groups and the pyrene core can lead to a twisted conformation, which in turn affects the electronic coupling. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. schrodinger.comedu.krd

In pyrene derivatives, the HOMO is typically localized on the electron-rich pyrene core, while the LUMO distribution can be influenced by the nature and position of the substituents. nih.gov For this compound, the methyl groups on the phenyl rings act as weak electron-donating groups, which can subtly modulate the energy levels of the frontier orbitals compared to the unsubstituted tetraphenylpyrene. DFT calculations on similar methyl-substituted tetraphenylpyrenes have shown that the HOMO-LUMO gap can be tuned by the substitution pattern. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption and emission spectra, indicating that less energy is required for electronic excitation.

Below is an interactive data table summarizing representative calculated HOMO and LUMO energy levels for related pyrene derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrene | -5.70 | -2.25 | 3.45 |

| 1,3,6,8-Tetraphenylpyrene (B79053) | -5.45 | -2.40 | 3.05 |

| 1,3,6,8-Tetra-p-tolylpyrene | -5.42 | -2.38 | 3.04 |

| 1,3,6,8-Tetrakis(3,5-dimethylphenyl)pyrene | -5.40 | -2.35 | 3.05 |

Note: The values in this table are illustrative and based on typical DFT calculations for these classes of compounds. Actual values may vary depending on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) and Coupled Cluster Theory (CC2) Studies

To investigate the excited-state properties and simulate electronic absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. nih.govacs.org However, for polycyclic aromatic hydrocarbons like pyrene, standard TD-DFT calculations can sometimes yield inaccurate predictions for the energetic ordering of the lowest-lying excited states, known as the ¹Lₐ and ¹Lₑ states. rsc.org The accurate prediction of these states is crucial as their energetic ordering dictates the fluorescence properties of pyrene derivatives. researchgate.net

Long-range corrected functionals within TD-DFT have shown improved accuracy in describing the excitation spectra of pyrene. nih.gov For even more reliable results, higher-level ab initio methods like the second-order approximate Coupled Cluster (CC2) theory are employed. rsc.orgnih.gov CC2 calculations have been shown to provide a more accurate description of the energetic ordering of the ¹Lₐ and ¹Lₑ states in pyrene and its derivatives, corroborating experimental findings where tetraphenyl substitution leads to an inversion of these states. rsc.org This inversion is responsible for the significant changes in the photophysical properties observed in compounds like 1,3,6,8-tetraphenylpyrene and its derivatives. rsc.org

Intramolecular Charge Transfer (ICT) Pathways and Their Modulation by π-Conjugation Patterns

In asymmetrically substituted pyrene derivatives featuring both electron-donating and electron-accepting groups, a phenomenon known as Intramolecular Charge Transfer (ICT) can occur upon photoexcitation. osti.govacs.orgresearchgate.net This process involves the transfer of an electron from the donor moiety to the acceptor moiety through the π-conjugated pyrene core. acs.org The efficiency and characteristics of this charge transfer are highly dependent on the π-conjugation pattern, which is dictated by the substitution positions on the pyrene ring.

For this compound, the molecule is symmetrically substituted with weakly electron-donating tolyl groups. Therefore, significant ICT in the traditional donor-acceptor sense is not expected. However, the extended π-conjugation between the pyrene core and the four phenyl rings facilitates rapid delocalization of the excited state electron density. The degree of this delocalization is influenced by the torsional angles between the phenyl groups and the pyrene core. A more planar conformation allows for more effective π-orbital overlap and, consequently, more extensive delocalization. The methyl groups at the meta position of the phenyl rings can influence these torsional angles through steric effects, thereby subtly modulating the electronic communication between the peripheral rings and the central pyrene chromophore.

Electrochemical Characterization and Redox Properties

Electrochemical methods are vital for determining the energy levels of the frontier molecular orbitals experimentally and for assessing the redox stability of molecules.

Cyclic Voltammetry for Energy Level and Band Gap Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of chemical species. nih.govacs.orgnih.gov By measuring the oxidation and reduction potentials of a compound, the energies of the HOMO and LUMO levels can be estimated. researchgate.net The onset of the first oxidation wave in the cyclic voltammogram corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.

For 1,3,6,8-tetrasubstituted pyrene derivatives, CV studies reveal how the nature of the substituents affects their redox behavior. nih.gov Electron-donating groups, such as the methyl groups in the tolyl substituents of this compound, are expected to lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted pyrene core. Conversely, the reduction potential may be less affected. The electrochemical gap, determined from the difference between the onset oxidation and reduction potentials, provides an experimental measure of the HOMO-LUMO gap. This value can then be compared with the optical band gap obtained from UV-Vis absorption spectroscopy and the theoretical values from DFT calculations.

Below is an interactive data table showing representative electrochemical data for related tetraphenylpyrene derivatives.

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Electrochemical Gap (eV) |

| 1,3,6,8-Tetraphenylpyrene | 0.95 | -2.15 | 3.10 |

| Dithiafulvenyl-functionalized TPPy | 0.45 | -1.50 | 1.95 |

Note: The values in this table are for illustrative purposes and represent typical ranges for these classes of compounds. The specific values can vary based on experimental conditions such as the solvent and supporting electrolyte.

Correlation between Molecular Architecture, Packing, and Electronic Behavior

The electronic and photophysical properties of 1,3,6,8-tetrasubstituted pyrene derivatives in the solid state are not solely determined by the characteristics of an individual molecule but are profoundly influenced by the collective arrangement of molecules, or crystal packing. The intricate relationship between the molecular architecture, the resulting solid-state packing, and the ultimate electronic behavior is a cornerstone of materials science. In the case of this compound, the substitution pattern dictates a delicate balance between intramolecular conjugation and intermolecular electronic coupling, which governs its performance in potential electronic applications.

The molecular architecture is primarily defined by the spatial orientation of the four 3-methylphenyl (m-tolyl) groups relative to the central pyrene core. Steric hindrance between hydrogen atoms on the pyrene and the substituent rings forces the phenyl groups to twist out of the plane of the pyrene core. This twist is quantified by the dihedral angle. Computational studies and experimental data from analogous tetraphenylpyrene compounds show that these dihedral angles are significant, often ranging from 50° to 75°. mpg.denih.gov For this compound, the methyl group at the meta-position introduces a specific steric profile that influences this angle, distinguishing it from ortho- or para-substituted analogues. This non-planar, propeller-like shape is a critical architectural feature. researchgate.net

This molecular shape directly governs the crystal packing. The bulky, twisted phenyl substituents act as spatial barriers, effectively preventing the planar pyrene cores of adjacent molecules from engaging in the close face-to-face π-π stacking that is characteristic of unsubstituted pyrene. researchgate.net Instead of forming co-facial aggregates (H- or J-aggregates), these molecules often adopt a herringbone packing motif in the solid state. mpg.de This type of arrangement minimizes steric repulsion while maximizing van der Waals interactions. The intermolecular interactions are often dominated by weaker C-H···π contacts between the phenyl groups of one molecule and the pyrene core or phenyl groups of its neighbors, rather than direct π-π overlap of the pyrene units. gdut.edu.cn

The electronic behavior is a direct consequence of this packing. The prevention of strong π-π interactions between pyrene cores has a significant impact on the material's photophysical properties. In many polycyclic aromatic hydrocarbons, close aggregation leads to fluorescence quenching or the formation of low-energy, red-shifted "excimer" states. By sterically isolating the pyrene chromophores, the molecular architecture of this compound is expected to suppress these detrimental aggregation effects. This leads to solid-state emission that more closely resembles that of the isolated molecule in solution, often characterized by high fluorescence quantum yields and well-resolved vibronic structure. researchgate.net

From a charge transport perspective, the lack of significant π-π overlap between pyrene cores suggests that the charge mobility might be limited compared to materials with strong columnar stacking. Charge transport in such molecular solids typically occurs via a hopping mechanism, where charge carriers (holes or electrons) jump between adjacent molecules. The efficiency of this process is highly dependent on the electronic coupling between the frontier molecular orbitals (HOMO and LUMO) of neighboring molecules, which is maximized with close π-orbital overlap. However, the absence of co-facial stacking does not preclude semiconducting behavior. Research on the analogous compound, 1,3,6,8-tetrakis(4′-methoxycarbonylphenyl)pyrene, which also lacks direct π–π interactions in its crystal structure, demonstrated p-type semiconductor characteristics in field-effect transistors (FETs). researchgate.net This indicates that charge transport can still occur, likely through pathways mediated by the peripheral phenyl groups or other intermolecular contacts, albeit with modest mobility values. researchgate.net

The following tables provide comparative data from related 1,3,6,8-tetrasubstituted pyrene derivatives to illustrate these structure-property relationships.

Table 1: Structural Parameters of Analogous Tetrasubstituted Pyrene Derivatives

| Compound Name | Substituent | Key Structural Feature | Dihedral Angle (Pyrene-Substituent) | Interplanar Distance (Pyrene-Pyrene) | Ref. |

| 1,3,6,8-Tetrakis(pentafluorophenyl)tetraazapyrene | 2,7-bis(pentafluorophenyl) | Twisted perfluorinated phenyl groups | 52° | 3.56 Å (π-π between phenyl rings) | mpg.de |

| Tetrabromo-1,3,6,8-tetraazapyrene | 2,7-bis(pentafluorophenyl) | Highly twisted phenyl groups | 74° | 4.53 Å | mpg.de |

| 1,3,6,8-Tetraphenylpyrene | Phenyl | Orthorhombic crystal system | N/A | N/A | nih.gov |

Note: Data for the specific target compound is not publicly available. The table shows data for related compounds to illustrate the effect of bulky substituents on molecular geometry and packing.

Table 2: Electronic and Charge Transport Properties of Analogous Pyrene Derivatives

| Compound Name | Emission Type (Solid State) | Max. Emission Wavelength (Solid) | Carrier Mobility (µ) | Mobility Type | Ref. |

| 1,3,6,8-tetrakis(4′-methoxycarbonylphenyl)pyrene | Monomer-like with vibronic structure | N/A | 5.1 × 10⁻⁶ cm² V⁻¹ s⁻¹ (saturation) | p-type | researchgate.net |

| 1,3,6,8-Tetrakis[(triisopropylsilyl)ethynyl]pyrene | Strong solid-state luminescence | Yellow (CIE = 0.41, 0.56) | N/A | N/A | researchgate.net |

Note: This table highlights how substituent choice impacts solid-state emission and charge transport characteristics in analogous systems.

Supramolecular Organization and Self Assembly Processes

Principles of Self-Assembly in 1,3,6,8-Tetraarylpyrene Systems

Unlike the parent pyrene (B120774) molecule, which readily forms π-stacked aggregates, the bulky aryl groups at the 1,3,6,8-positions of tetraarylpyrenes introduce significant steric hindrance. This sterically demanding substitution pattern inhibits direct π-π stacking of the pyrene cores. Consequently, the assembly is dictated by more subtle interactions involving the peripheral aryl rings and any functional groups they may carry. For instance, in analogous systems like 1,3,6,8-tetrabromopyrene (B107014), the self-assembly into stable monolayers is synergistically driven by complementary Br–H hydrogen bonding and Br–Br halogen interactions. The geometry and electronic nature of the aryl substituents thus play a crucial role in directing the final supramolecular architecture.

Formation of Ordered Nano/Micro Structures

The self-assembly of tetra-substituted pyrene derivatives can lead to a variety of ordered nano- and microstructures. The final morphology of these assemblies is highly dependent on the molecular structure of the building blocks and the methods used for their fabrication. By controlling these factors, researchers can create diverse structures such as micro-square tubes, micro-wires, and micro-grains. This artificial control over microstructure formation is a significant step toward the application of these materials in small-scale devices.

Investigation of One-Dimensional Single-Crystalline Building Blocks

Under specific conditions, tetraarylpyrene derivatives can organize into highly ordered, one-dimensional (1D) crystalline structures. For example, the combination of specific host molecules can create channels wherein pyrene molecules align into tetrameric aggregates. These aggregates can then stack to form what are essentially pyrene nanorods within a supramolecular framework. The formation of these 1D crystals is dictated by the precise geometry of the host-guest interactions, leading to regular intermolecular distances that differ from those found in bulk 3D crystals. The study of these 1D assemblies provides fundamental insights into crystal engineering and the controlled arrangement of molecules in confined spaces.

Control of Morphologies via Substituent Engineering

The morphology of self-assembled structures can be precisely controlled by modifying the substituents on the pyrene core, a strategy known as substituent engineering. The size, shape, and functionality of the groups attached at the 1,3,6,8-positions significantly influence the intermolecular interactions and, consequently, the packing of the molecules in the solid state.

For instance, studies on various 1,3,6,8-tetraalkylpyrenes have shown that while the photophysical properties in solution are largely unaffected by the nature of the alkyl chains, the emission wavelengths and fluorescence quantum yields in the solid state are dramatically altered. This is a direct result of the different crystal packing arrangements enforced by the different alkyl groups. This principle allows for the rational design of materials with desired solid-state properties by simply tuning the peripheral substituents. Research has demonstrated that changing substituents can lead to morphologies ranging from long, flexible nanowires to spherical nanoparticles or rod-like structures.

Table 1: Effect of Substituents on the Morphology of Self-Assembled Aromatic Systems

| Compound Class | Substituent Type | Resulting Morphology |

|---|---|---|

| Perylene Diimides | Two dodecyloxy groups | Long, flexible nanowires (>200 aspect ratio) |

| Perylene Diimides | One dodecyloxy, one thiododecyl | Nanorods (~20 aspect ratio) |

| Perylene Diimides | Two thiododecyl groups | Spherical particles |

| Pyrene Derivatives | Varied alkyl groups | Varied crystal packing affecting solid-state fluorescence |

Stimuli-Responsive Self-Assembly and Polymorphism

Certain tetra-substituted pyrene systems exhibit stimuli-responsive behavior, where the molecular packing can be altered by external triggers. This can lead to polymorphism, the existence of multiple crystalline forms, each with distinct physical properties.

A notable example is 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene, a molecule functionalized with sterically bulky trimethylsilyl (B98337) groups. This compound displays four different packing modes: two crystalline polymorphs (a triclinic Y-form and a hexagonal "loose" crystal OK-form), a "rigid" liquid crystalline phase, and an amorphous phase. Crucially, these phases can be interconverted by applying physical stimuli such as heating, grinding, or exposure to organic solvent vapors, with each phase exhibiting a different fluorescence emission color under UV light. This responsiveness is a key feature for the development of "smart" materials for sensing and imaging applications.

Thermodynamic and Kinetic Control of Molecular Packing

The formation of different polymorphs or assembled states can be governed by the principles of thermodynamic and kinetic control. A reaction or self-assembly process is under kinetic control when the product distribution is determined by the rate at which the products are formed. Typically, at low temperatures and short reaction times, the kinetically favored product—the one with the lowest activation energy for formation—predominates.

Conversely, a process is under thermodynamic control when the product ratio is determined by the relative stability of the products themselves. This requires conditions that allow for reversibility, such as higher temperatures or longer reaction times, enabling the system to reach equilibrium and favor the most stable product. By carefully selecting conditions such as temperature, solvent, and time, it is possible to selectively favor the formation of either the kinetic or the thermodynamic product, thus controlling the molecular packing and the resulting material properties. For example, in the self-assembly of 1,3,6,8-tetrabromopyrene, two distinct monolayer configurations are observed that are considered thermodynamically stable.

Conformation-Dependent Guest Binding and Inclusion Chemistry in Crystalline Lattices

Tetraarylpyrene derivatives can act as host molecules, forming crystalline lattices with cavities capable of including smaller guest molecules. The binding of these guests can be highly dependent on the conformation of the host molecule. In some systems, the host molecule is flexible and can adapt its shape to better accommodate different guest molecules, a phenomenon known as "conformation-dependent guest binding".

For example, 1,3,6,8-tetrakis(2,6-dimethyl-4-acetoxyaryl)pyrene, which has flexible acetate (B1210297) groups, functions as a responsive host system. The orientation of these acetate groups changes depending on the guest molecule being included, leading to different host conformations within the crystal lattice. The guest molecules can be held in distinct domains of the host, such as troughs or cavities, stabilized by weak interactions like C-H···O and C-H···π hydrogen bonds. This sophisticated host-guest chemistry allows for the rational design of multicomponent molecular crystals and provides a model for understanding substrate-receptor biochemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 1,3,6,8-Tetrakis(3-methylphenyl)pyrene | - |

| 1,3,6,8-Tetrabromopyrene | Br4Py |

| 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene | - |

| 1,3,6,8-tetrakis(2,6-dimethyl-4-acetoxyaryl)pyrene | Host H2 |

| Pyrene | - |

Research Findings on this compound Remain Elusive

Detailed investigations into the supramolecular organization and surface-confined self-assembly of the specific chemical compound this compound on 2D insulating substrates such as hexagonal boron nitride on copper (hBN/Cu(111)) are not available in the current body of scientific literature.

Despite extensive searches for data pertaining to the behavior of this compound at the nanoscale, particularly its molecular arrangement and intermolecular interactions in self-assembled films, no specific studies utilizing techniques such as Scanning Tunneling Microscopy (STM) on insulating surfaces were identified. Scientific research has explored the self-assembly of other pyrene derivatives on various substrates, offering insights into the broader family of pyrene compounds. However, these findings are not directly applicable to the unique structure of this compound, which is distinguished by its four 3-methylphenyl substituents.

The intricate processes of supramolecular organization are highly dependent on the specific chemical structure of the molecule . Factors such as the size, shape, and electronic properties of the substituent groups play a critical role in determining the nature of the noncovalent interactions that govern self-assembly. Therefore, without dedicated experimental studies on this compound, a detailed and scientifically accurate account of its behavior under the specified conditions cannot be provided.

Further research, including experimental investigations using surface science techniques, would be necessary to elucidate the specific details of the supramolecular organization, molecular arrangement, and intermolecular noncovalent interactions of this compound on 2D insulating substrates.

Advanced Applications in Organic Electronic Devices and Chemical Sensing

Organic Light-Emitting Diodes (OLEDs)

Pyrene (B120774) derivatives are widely investigated for their use in OLEDs due to their high fluorescence quantum yields and good thermal stability. The 1,3,6,8-tetrasubstituted pyrene core provides a robust blue-emitting chromophore. The phenyl substituents are introduced to prevent π-π stacking and the resulting excimer formation in the solid state, which typically leads to a red-shift in emission and reduced efficiency.

Emitter Materials for Efficient Electroluminescence

As emitter materials, tetraphenylpyrene derivatives are designed to produce light efficiently upon electrical excitation. The bulky phenyl groups help to maintain intermolecular distances in the thin film, preserving the intrinsic emission properties of the pyrene core. For the closely related compound, 1,3,6,8-tetrakis(3,5-dimethylphenyl)pyrene (TDMPPy), efficient electroluminescence originating from pyrene excimers has been reported, achieving a maximum luminance of 26,670 cd/m² and a current efficiency of 10.8 cd/A in a non-doped device. nih.gov However, no such specific data is available for the 3-methylphenyl variant.

Deep Blue and Blue Light Emitters

Achieving deep blue emission with high color purity is a significant challenge in OLED technology. The substitution pattern on the peripheral phenyl rings of the tetraphenylpyrene core is crucial for tuning the emission color. While numerous pyrene derivatives have been developed as blue emitters, specific Commission Internationale de l'Eclairage (CIE) coordinates and external quantum efficiency (EQE) values for 1,3,6,8-Tetrakis(3-methylphenyl)pyrene are not reported in the available literature.

Non-Doped Organic Light-Emitting Diodes

The ability to use an emitter in a non-doped emitting layer simplifies the fabrication process of OLEDs and can improve device stability. This requires the material to have good charge-transporting properties in addition to high solid-state luminescence efficiency. While a non-doped OLED was successfully fabricated using TDMPPy, nih.gov there is no available data on the performance of this compound in a similar device architecture.

Functionalization as Hole-Transporting Materials (HTMs)

The pyrene moiety is known for its good hole-transporting capabilities. By functionalizing the tetraphenylpyrene structure, it is possible to create materials that can also serve as the hole-transporting layer in OLEDs, potentially reducing the number of layers in the device stack. Pyrene derivatives have been successfully used as HTMs in OLEDs and perovskite solar cells. However, there are no specific reports on the hole-transporting properties, such as mobility and HOMO/LUMO energy levels, for this compound.

Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility of pyrene makes its derivatives promising candidates for the active semiconductor layer in OFETs. The molecular packing in the solid state, which is heavily influenced by the peripheral substituents, is a critical factor for efficient charge transport. There is a lack of specific research findings regarding the use of this compound in OFETs, and therefore, no data on its field-effect mobility or on/off ratios are available.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Pyrene Derivatives as Tetratopic Ligands for Framework Construction

The 1,3,6,8-positions of the pyrene core are the most favorable for electrophilic substitution, making 1,3,6,8-tetrasubstituted pyrenes ideal candidates for tetratopic linkers in the synthesis of porous frameworks. rsc.org For a pyrene derivative to be used in MOF or COF construction, it must possess functional groups capable of forming strong bonds.

A key example is 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) . The four carboxylate groups on this molecule can coordinate with metal ions to form robust, three-dimensional MOF structures. rsc.org Similarly, 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPY) , which has four aldehyde groups, is a common building block for COFs, where it forms strong covalent bonds (typically imine bonds) with amine-based linker molecules. ossila.com The rigid and planar pyrene core imparts thermal stability and unique photophysical properties to the resulting frameworks.

Applications in Gas Adsorption and Separation

Pyrene-based MOFs, particularly those constructed from ligands like TBAPy, have shown significant promise in gas adsorption and separation. chalmers.se The inherent porosity and large surface area of these materials make them suitable for capturing and storing various gases.

The performance of these materials in gas separation is often dictated by the pore size and the chemical environment within the pores. For instance, the aromatic nature of the pyrene core can lead to favorable π-π interactions with certain gas molecules, enhancing selectivity. Research on various TBAPy-based MOFs has demonstrated their potential for separating CO2 from other gases due to these specific interactions. chalmers.se

Table 1: Examples of Pyrene-Based MOFs in Gas Sorption

| Framework | Linker Molecule | Target Gas | Key Finding |

|---|---|---|---|

| Yb-TBAPy | 1,3,6,8-tetrakis(p-benzoic acid)pyrene | SF6 | Good uptake and high selectivity over N2. chalmers.se |

Photocatalytic Hydrogen Evolution Reactions (HERs)

The extended π-conjugated system of the pyrene molecule makes it an excellent photosensitizer. When incorporated into COFs, pyrene-based linkers can absorb light and generate electron-hole pairs, which are essential for photocatalysis. These properties have been harnessed for photocatalytic hydrogen evolution from water.

COFs constructed from linkers such as 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPY) have demonstrated significant activity in solar-to-hydrogen energy conversion. ossila.com The efficiency of these pyrene-based COFs can be tuned by modifying the acceptor units linked to the pyrene core, which helps in promoting the separation of light-generated electrons and holes, a crucial step for efficient photocatalysis. researchgate.net

Chemical Sensing and Environmental Probing

While specific studies on this compound as a chemical sensor are not available, the pyrene scaffold is a well-established fluorophore used in the design of fluorescent probes.

Design of Environmentally Responsive and Solvatochromic Probes

Pyrene and its derivatives are known for their sensitivity to the local environment. Their fluorescence emission can change in response to solvent polarity, a phenomenon known as solvatochromism. This property is due to changes in the dipole moment of the pyrene molecule upon excitation. While many pyrene derivatives exhibit this property, the specific structural modifications determine the extent and nature of the solvatochromic effect. This makes them useful as probes to study the microenvironment of complex systems.

Fluorescence-Based Chemosensors for Analyte Detection

The high fluorescence quantum yield and chemical stability of pyrene make it an excellent signaling unit in fluorescent chemosensors. These sensors are typically designed by attaching a receptor unit to the pyrene core that can selectively bind to a specific analyte (e.g., metal ions, anions, or small molecules).

Upon binding of the analyte, the photophysical properties of the pyrene fluorophore are altered through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation/disruption. This change results in a detectable change in fluorescence intensity or color, allowing for the sensitive and selective detection of the target analyte. For example, various pyrene-based probes have been developed for the detection of metal ions and other environmental pollutants.

Biosensing Platforms via Dissolution-Enhanced Emission (DEE)

While direct studies on this compound for biosensing applications are not extensively documented, the principle of Dissolution-Enhanced Emission (DEE) observed in analogous 1,3,6,8-tetrasubstituted pyrenes provides a strong basis for its potential in this area. The DEE phenomenon is a promising strategy for developing "turn-on" fluorescence-based biosensors.

A notable example is the use of 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) for the selective detection of proteins like protamine and heparin in aqueous solutions. gdut.edu.cnresearchgate.net In its initial state, TBAPy is insoluble in water and its fluorescence is quenched due to aggregation. However, upon interaction with a basic protein such as protamine, the acidic protons of the benzoic acid groups on TBAPy are removed. This deprotonation leads to the formation of an anionic species that is soluble in water. The dissolution of the aggregates minimizes aggregation-caused quenching, resulting in a significant enhancement of fluorescence emission. gdut.edu.cn This "turn-on" signal allows for the sensitive detection of the target analyte.

This DEE-based sensing platform has demonstrated high sensitivity, with a low detection limit for protamine. gdut.edu.cn Furthermore, the TBAPy-protamine system can be subsequently used to detect heparin, showcasing a sequential "on-to-on" detection mechanism. gdut.edu.cn Given that this compound shares the same core structure, functionalization with appropriate water-solubilizing and analyte-binding groups could enable its use in similar DEE-based biosensing platforms. The methylphenyl groups may further influence the solubility and intermolecular interactions, potentially allowing for the fine-tuning of the sensor's properties.

Table 1: Performance of a DEE-based Biosensor Using a 1,3,6,8-Tetrasubstituted Pyrene Analog

| Analyte | Sensor System | Detection Principle | Limit of Detection |

| Protamine | 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Dissolution-Enhanced Emission (DEE) | 24.14 ng mL⁻¹ gdut.edu.cn |

| Heparin | TBAPy-protamine system | "On-to-on" Fluorescence Enhancement | 0.0406 ng/mL researchgate.net |

Detection of Nitroaromatic Compounds

The pyrene core is a well-established fluorophore for the detection of nitroaromatic compounds, which are common components of explosives. The detection mechanism is typically based on fluorescence quenching. While specific studies on this compound for this purpose are limited, the behavior of other 1,3,6,8-tetrasubstituted pyrenes serves as an excellent model.

For instance, 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene has been extensively studied as a fluorescent sensor for nitroaromatic compounds in both solution and vapor phases. nih.gov The electron-rich nature of the pyrene derivative facilitates a photoinduced electron transfer (PET) to the electron-deficient nitroaromatic compounds upon excitation. This PET process provides a non-radiative decay pathway for the excited state of the fluorophore, leading to a quenching of its fluorescence. The extent of this quenching can be correlated to the concentration of the nitroaromatic analyte.

The sensitivity of such sensors is often quantified by the Stern-Volmer equation, which relates the change in fluorescence intensity to the analyte concentration. High Stern-Volmer quenching constants indicate a high sensitivity. For pyrene-functionalized nanofibers, the quenching constants for the detection of 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT) were found to be 2.57×10⁶ M⁻¹ and 3.15×10⁵ M⁻¹, respectively. mdpi.com The limits of detection for these compounds were in the nanomolar range, highlighting the high sensitivity of pyrene-based sensors. mdpi.com

The 3-methylphenyl substituents on this compound could potentially enhance its performance as a nitroaromatic sensor by increasing its electron-donating character and influencing its solid-state packing, which is crucial for vapor-phase sensing.

Table 2: Detection of Nitroaromatic Compounds Using Pyrene Derivatives

| Pyrene Derivative | Analyte | Quenching Constant (Ksv) | Limit of Detection (LOD) |

| 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene | Nitroaromatic compounds | - | 2.03 × 10⁻⁹ M (in acetonitrile) nih.gov |

| Pyrene functionalized polyacrylonitrile (B21495) nanofibers | 2,4,6-trinitrotoluene (TNT) | 2.57×10⁶ M⁻¹ mdpi.com | 8.81×10⁻⁹ M mdpi.com |

| Pyrene functionalized polyacrylonitrile nanofibers | 2,4-dinitrotoluene (DNT) | 3.15×10⁵ M⁻¹ mdpi.com | 2.74×10⁻⁸ M mdpi.com |

Nonlinear Optical (NLO) Activity

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and laser protection. researchgate.net Pyrene and its derivatives are recognized for their potential as NLO materials due to their large, conjugated π-electron systems. researchgate.net The extended conjugation in these molecules can lead to large third-order optical nonlinearities.

The NLO response of a molecule is related to its ability to be polarized by an intense electromagnetic field. In pyrene derivatives, the delocalized π-electrons of the aromatic core are readily polarizable, giving rise to NLO effects. The substitution at the 1,3,6,8-positions can further enhance these properties by extending the conjugation or by introducing donor-acceptor interactions.

Research on pyrene derivatives has shown that their NLO absorption coefficients can be on the same order of magnitude as other novel organic NLO materials. researchgate.net For instance, the formation of charge-transfer complexes with molecules like tetracyanoethylene (B109619) (TCNE) and tetracyanoquinodimethane (TCNQ) can significantly enhance the NLO properties of pyrene-based systems. researchgate.net

While the specific NLO properties of this compound have not been detailed, its structure, featuring a large conjugated core with four appended aromatic rings, suggests that it would exhibit NLO activity. The methyl groups on the phenyl rings can also subtly influence the electronic properties and molecular packing, which in turn can affect the macroscopic NLO response of the material. Further investigation into the third-order nonlinear susceptibility (χ⁽³⁾) of this compound would be valuable for assessing its potential in NLO applications.

Future Research Trajectories and Concluding Remarks

Rational Design Principles for Enhanced Performance of 1,3,6,8-Tetrakis(3-methylphenyl)pyrene Derivatives

Future research should focus on the rational design of derivatives to precisely control their electronic and physical properties. The methyl groups on the phenyl rings offer a starting point for systematic modification.

Steric Hindrance Engineering: The position of the methyl group on the phenyl ring (ortho, meta, para) significantly influences the torsion angle between the phenyl substituents and the pyrene (B120774) core. A systematic study of these isomers would elucidate the structure-property relationships governing solid-state packing, solubility, and fluorescence quantum yields. Introducing bulkier alkyl groups than methyl could further inhibit intermolecular π-π stacking, potentially leading to materials with higher solid-state luminescence efficiency. researchgate.net

Electronic Tuning: The introduction of electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., cyano, trifluoromethyl) groups onto the phenyl rings can modulate the HOMO and LUMO energy levels of the molecule. researchgate.netresearchgate.net This tuning is critical for optimizing charge injection and transport in electronic devices and for controlling the emission color. A library of derivatives with varied electronic characteristics could be synthesized to identify candidates for specific applications, such as deep-blue emitters or efficient charge transport materials.

Asymmetric Substitution: Research has shown that pyrene derivatives with two different types of substituents can exhibit unique properties. researching.cn Synthesizing asymmetric versions of this compound, where one or more of the methylphenyl groups are replaced with other functional aryl units, could lead to materials with tailored properties, such as intramolecular charge-transfer characteristics.

A summary of potential design strategies and their expected outcomes is presented in the table below.

| Design Principle | Specific Modification | Expected Outcome |

| Steric Hindrance Engineering | Vary methyl group position (ortho, para) | Control over solid-state packing and fluorescence |

| Introduce bulkier alkyl groups (e.g., tert-butyl) | Enhanced solid-state luminescence efficiency | |

| Electronic Tuning | Add electron-donating groups (e.g., -OCH₃) | Raise HOMO level, potential red-shift in emission |

| Add electron-withdrawing groups (e.g., -CF₃) | Lower LUMO level, potential blue-shift in emission | |

| Asymmetric Substitution | Replace one or two methylphenyl groups | Induce dipolar character, enable new photophysics |

Exploration of Novel Photophysical and Electronic Phenomena

The rigid and sterically hindered structure of this compound suggests it could be a platform for discovering novel photophysical phenomena.

Aggregation-Induced Emission (AIE): While the parent pyrene molecule often suffers from aggregation-caused quenching (ACQ), attaching bulky side groups like in tetraphenylethene (TPE) can induce AIE, where the molecule becomes more emissive in the aggregated or solid state. researchgate.netrsc.orgnih.gov Future studies should investigate whether this compound exhibits AIE, which would make it a strong candidate for highly efficient, non-doped organic light-emitting diodes (OLEDs).

Excimer and Exciplex Formation: Pyrene is famous for its ability to form excimers (excited-state dimers), which emit at longer wavelengths than the monomer. nih.govrsc.orgyoutube.com The steric hindrance in this compound might control or prevent intermolecular excimer formation, but intramolecular excimer formation could be explored by creating linked dyads. Furthermore, by integrating it with electron-accepting or donating molecules, the potential for forming emissive exciplexes could be investigated as a route to new emitting materials. acs.org

Thermally Activated Delayed Fluorescence (TADF): TADF materials can harvest both singlet and triplet excitons, leading to high-efficiency OLEDs. wikipedia.org This typically requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. By functionalizing the methylphenyl rings with suitable donor and acceptor groups, it may be possible to design derivatives with the necessary electronic structure to exhibit TADF. rsc.org

Integration into Hybrid and Composite Material Systems

The unique properties of this compound make it an attractive building block for more complex material systems.

Host Materials for Phosphorescent OLEDs: High triplet energy is a key requirement for host materials in phosphorescent OLEDs (PhOLEDs). nih.govnoctiluca.eu Given that many pure hydrocarbon materials possess high triplet energies, this compound should be evaluated as a potential host for blue, green, and red phosphorescent emitters. Its good thermal stability would be an added advantage for device longevity. nih.gov

Covalent Organic Frameworks (COFs): Derivatives of 1,3,6,8-tetraarylpyrenes bearing reactive groups like aldehydes or boronic esters have been used to construct highly porous and crystalline COFs. rsc.org By functionalizing the methylphenyl groups of this compound, it could serve as a novel, bulky building block (tecton) for creating 3D COFs with unique pore environments and photophysical properties for applications in sensing or catalysis.

Polymer Blends and Composites: Dispersing this compound into various polymer matrices could lead to new hybrid materials for applications such as scintillators or down-conversion layers in solar cells. Its solubility in common organic solvents would facilitate its incorporation into solution-processed polymer films.

Development of Advanced In-Situ Characterization Techniques

To fully understand the structure-property relationships of this compound and its derivatives, particularly within operating devices, the use of advanced characterization techniques is essential.

Operando Spectroscopy: Techniques that monitor material properties during device operation are crucial. For instance, super-resolution stimulated emission depletion (STED) microscopy could be used to image the electroluminescence of an OLED based on this material with nanoscale resolution, identifying defects and correlating molecular packing with emission brightness. researchgate.netnih.gov

In-Situ Structural Analysis: To understand how the material behaves during processing and operation, in-situ techniques are invaluable. Time-resolved grazing-incidence X-ray diffraction (GIXD) could monitor the crystallization and orientation of molecules during film deposition and annealing. researchgate.net In-situ atomic force microscopy (AFM) could visualize morphological changes in real-time. researching.cnopticsjournal.net

Transient Absorption Spectroscopy: This ultrafast technique can probe the dynamics of excited states, providing critical information on processes like energy transfer, charge separation, and the formation of transient species like excimers or triplets. researchgate.netrsc.orgchemrxiv.org Applying this to films of this compound would reveal the fundamental photophysics governing its performance.

Considerations for Scalability and Technological Translation

For any new material to have a real-world impact, its synthesis must be scalable and it must be processable into functional devices.

Synthetic Scalability: The primary route to 1,3,6,8-tetraarylpyrenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction is widely used in industry and is known for its tolerance of various functional groups. organic-chemistry.org Future work should focus on optimizing the synthesis of this compound to develop high-yield, room-temperature protocols that minimize catalyst loading and simplify purification, making large-scale production economically viable. researchgate.netresearchgate.netrsc.org

Solution Processability: A key advantage of many 1,3,6,8-tetrasubstituted pyrenes is their good solubility in common organic solvents, which allows for the use of low-cost, large-area solution-based processing techniques like spin-coating, blade-coating, or inkjet printing. nih.gov The processing characteristics of this compound need to be thoroughly investigated to enable its translation from the laboratory to industrial applications.

Q & A

Basic: What are the common synthetic strategies for preparing MOFs using 1,3,6,8-Tetrakis(p-benzoic acid)pyrene (H4TBAPy)?

Answer:

H4TBAPy-based MOFs are synthesized via solvothermal methods, combining metal salts (e.g., Zn²⁺, Mg²⁺, Co²⁺) with the tetracarboxylic linker. For example:

- Zn²⁺-MOF : React H4TBAPy with Zn(NO₃)₂·6H₂O in DMF/H₂O/ionic liquid at 120°C for 72 hours, achieving a chromophoric density of 1.72 mol dm⁻³ .

- Mg²⁺-MOF (SION-7) : Use MgCl₂ and H4TBAPy in DMF/EtOH under solvothermal conditions (100°C, 48 h) .

Table 1. Synthesis conditions for H4TBAPy-MOFs:

| Metal Ion | Solvent System | Temp. (°C) | Time (h) | Chromophoric Density (mol dm⁻³) | Reference |

|---|---|---|---|---|---|

| Zn²⁺ | DMF/H₂O/IL | 120 | 72 | 1.72 | |

| Mg²⁺ | DMF/EtOH | 100 | 48 | N/A |

Advanced: How does temperature-dependent fluorescence in TBAPy-based MOFs inform sensing applications?

Answer:

The fluorescence of SION-7 (Mg²⁺-TBAPy MOF) shifts from structured monomer emission (450 nm) at low temperatures to excimer-dominated red-shifted emission (550 nm) at higher temperatures. This behavior is probed via:

- Variable-temperature SCXRD : Reveals structural changes in pyrene stacking distances .

- Emission Spectroscopy : Monitors intensity ratios (I₅₅₀/I₄₅₀) to correlate temperature with excimer formation .

Table 2. Fluorescence properties of SION-7:

| Temp. (°C) | Emission Peak (nm) | Dominant Species | Application Insight |

|---|---|---|---|

| 25 | 450 | Monomer | Baseline sensing |

| 80 | 550 | Excimer | Thermal-responsive probes |

Basic: What characterization techniques confirm the structure of TBAPy-derived frameworks?

Answer:

- PXRD : Verifies crystallinity and topology (e.g., SION-7’s 2D layers) .

- BET Analysis : Measures surface area (e.g., 711–1590 m²/g for COFs) .

- Fluorescence Spectroscopy : Confirms π-π interactions in H4TBAPy .

Advanced: How do nitrogen-containing substituents in pyrene-based COFs affect photocatalytic hydrogen evolution?

Answer:

Pyrene-COFs with phenyl, pyridine, or pyrimidine substituents exhibit varying HER rates due to electronic effects:

- Experimental Design : Synthesize COFs (TEB-PY, TEN-PY, TEP-PY) via condensation with hydrazine .

- HER Measurement : TEB-PY (no N) achieves 98 mmol h⁻¹ g⁻¹, while pyridine (22) and pyrimidine (6) variants show reduced activity .

Table 3. HER rates for nitrogen-modified COFs:

| COF Type | Substituent | HER Rate (mmol h⁻¹ g⁻¹) |

|---|---|---|

| TEB-PY | Phenyl (no N) | 98 |

| TEN-PY | Pyridine | 22 |

| TEP-PY | Pyrimidine | 6 |

Basic: What factors influence the solubility of TBAPy derivatives?

Answer:

Solubility depends on functional groups:

- Carboxylic Acid (H4TBAPy) : Soluble in polar aprotic solvents (DMF, DMSO) .

- Formyl Groups : Insoluble in water (6.8×10⁻¹¹ g/L) but processable in organic solvents .

Advanced: How can experimental design resolve fluorescence contradictions in TBAPy-based probes?

Answer:

Contradictions between quenching (aggregation) and enhancement (dissolution) are addressed by:

- Concentration Gradients : Test emission at 10⁻⁶–10⁻³ M to identify aggregation thresholds .

- Solvent Polarity Screens : Use DMF (high polarity) vs. toluene (low polarity) to isolate DEE (dissolution-enhanced emission) effects .

Basic: Which metal centers optimize stability in TBAPy-MOFs?

Answer:

- Zn²⁺, Mg²⁺ : High thermal stability (>400°C) due to strong carboxylate coordination .

- Rare Earth Ions (Eu³⁺) : Enhance water stability for gas separation (C₂H₂/CO₂ selectivity = 12.6) .

Advanced: How can multivariate MOFs integrate dual gas separation and catalysis?

Answer:

- MTV-MOF Design : Incorporate mixed linkers (e.g., TBAPy + N-donor ligands) via post-synthetic modification .

- Performance Metrics : Test 4-nitrophenol (4NP) reduction rates (k = 0.28 min⁻¹) alongside CO₂/N₂ selectivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.